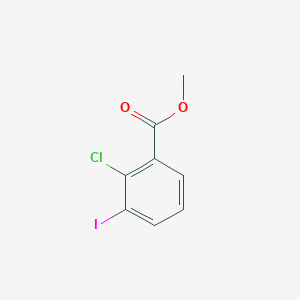

Methyl 2-chloro-3-iodobenzoate

Description

Significance of Methyl 2-chloro-3-iodobenzoate within Aromatic Chemical Synthesis

This compound is a specific and important example of a dihalogenated aromatic compound. guidechem.com Its significance lies in its role as a versatile building block for constructing more complex molecular architectures. sigmaaldrich.com The key feature of this molecule is the presence of two different halogen atoms—chlorine and iodine—on the aromatic ring. This differential halogenation is crucial for selective synthesis. In transition metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This allows chemists to perform sequential, site-selective cross-coupling reactions, first at the iodo-substituted position and then, under different conditions, at the chloro-substituted position. This stepwise functionalization enables the controlled and precise assembly of highly substituted aromatic structures that would be difficult to achieve otherwise.

Overview of Dihalogentated Aromatic Building Blocks in Modern Organic Chemistry

Dihalogenated aromatic compounds are foundational building blocks in modern organic chemistry, prized for their utility in creating complex molecules and advanced materials. nsf.govresearchgate.net These intermediates are frequently employed in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org The ability to modify the electronic structure and properties of organic materials through core substitution makes halogenated aromatics particularly attractive for materials science, including the development of n-type electronic materials. nsf.gov

The strategic placement of two halogen atoms on an aromatic scaffold provides a platform for programmed, stepwise synthesis. acs.org This is especially true for hetero-dihalogenated compounds (containing two different halogens), where the difference in reactivity can be exploited to introduce multiple, distinct functional groups in a controlled manner. nih.gov This versatility has established dihalogenated aromatics as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials. caloongchem.comresearchgate.net

Research Objectives and Scope Pertaining to this compound

The primary objective of this article is to detail the chemical identity and structural properties of this compound. It aims to position this specific compound within the broader context of halogenated benzoate (B1203000) esters and dihalogenated aromatic building blocks. The scope is strictly limited to its role in chemical synthesis, focusing on its structural attributes that make it a useful intermediate. This review will present its known chemical data and discuss its value as a synthetic tool, stemming from the differential reactivity of its halogen substituents.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on available chemical data. guidechem.comuni.lu

| Property | Value |

| CAS Number | 620621-51-4 guidechem.combldpharm.com |

| Molecular Formula | C₈H₆ClIO₂ guidechem.comuni.lu |

| Molecular Weight | 296.49 g/mol guidechem.comuni.lu |

| IUPAC Name | This compound uni.lu |

| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)I)Cl guidechem.comuni.lu |

| InChI Key | VJAUXDXECONDRI-UHFFFAOYSA-N guidechem.comuni.lu |

| Purity | Commercially available at >95% purity synhet.com |

| Complexity | 174 guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJAUXDXECONDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305342 | |

| Record name | Methyl 2-chloro-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620621-51-4 | |

| Record name | Methyl 2-chloro-3-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620621-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloro-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Chloro 3 Iodobenzoate

Established Synthetic Routes and Precursor Transformations

Traditional synthetic approaches to complex aryl halides like Methyl 2-chloro-3-iodobenzoate often rely on a series of well-established reactions, including the functionalization of a pre-existing benzene (B151609) ring. These methods typically involve the esterification of a corresponding substituted benzoic acid or the regioselective halogenation of a suitable precursor.

Esterification Reactions of Substituted Benzoic Acids

A primary and straightforward route to this compound is the esterification of its corresponding carboxylic acid precursor, 2-chloro-3-iodobenzoic acid. This acid-catalyzed reaction is a fundamental transformation in organic synthesis. Typically, the reaction is carried out by refluxing the benzoic acid derivative in methanol (B129727), which serves as both the solvent and the reactant, with a catalytic amount of a strong mineral acid such as sulfuric acid or hydrochloric acid.

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Subsequently, the methanol acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer and the elimination of a water molecule, the desired methyl ester is formed. While this method is generally efficient, the availability and synthesis of the 2-chloro-3-iodobenzoic acid precursor is a critical consideration.

| Reactant | Reagent/Catalyst | Solvent | Condition | Product |

| 2-chloro-3-iodobenzoic acid | H₂SO₄ (catalytic) | Methanol | Reflux | This compound |

Regioselective Halogenation Strategies

Achieving the specific substitution pattern of this compound through direct halogenation of a simpler precursor, such as methyl 2-chlorobenzoate (B514982), is a significant regiochemical challenge. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile.

In the case of methyl 2-chlorobenzoate, the chloro group is an ortho-, para-director, while the methoxycarbonyl group is a meta-director. This combination of directing effects would typically favor iodination at positions 4, 5, and 6, rather than the desired 3-position. Therefore, direct electrophilic iodination of methyl 2-chlorobenzoate is unlikely to yield this compound as the major product.

Strategies to overcome these directing effects often involve the use of blocking groups or the installation of a directing group that can specifically guide the halogenation to the desired position. However, for a direct regioselective iodination at the 3-position of a 2-chlorobenzoate system, a bespoke synthetic approach would be necessary, potentially involving multi-step sequences rather than a single halogenation step.

Contemporary and Emerging Synthesis Techniques

Modern synthetic chemistry has seen the advent of powerful transition metal-catalyzed reactions that allow for the direct functionalization of C-H bonds, offering more efficient and atom-economical routes to complex molecules. These methods have the potential to provide novel pathways to compounds like this compound.

Transition Metal-Catalyzed Approaches to Aryl Halide Formation

The formation of aryl-halogen bonds through transition metal catalysis has become an indispensable tool for organic chemists. Palladium and copper catalysts, in particular, have been extensively developed for a variety of halogenation reactions.

Palladium-catalyzed reactions have revolutionized the synthesis of aryl halides by enabling the direct functionalization of C-H bonds. These methods often employ a directing group to achieve high regioselectivity. For the synthesis of a 3-iodo-2-chlorobenzoate derivative, a directing group at the 2-position of the benzoic acid precursor could potentially facilitate C-H activation and subsequent iodination at the adjacent 3-position.

Research has demonstrated the palladium-catalyzed ortho-halogenation of various aromatic compounds, including acetanilides and arylnitriles, using N-halosuccinimides as the halogen source. beilstein-journals.orgorganic-chemistry.org For instance, the ortho-iodination of acetanilides can be achieved using N-iodosuccinimide in the presence of a palladium catalyst. beilstein-journals.org While not a direct route to the target molecule, this methodology highlights the potential of using a directing group to control the regioselectivity of halogenation. The carboxyl group of a benzoic acid can also act as a directing group for ortho-C-H activation, although this typically leads to functionalization at the 2- and 6-positions. Achieving functionalization at the 3-position in a 2-substituted benzoic acid derivative via this approach remains a synthetic challenge.

A plausible, albeit indirect, palladium-catalyzed strategy could involve the synthesis of a 2-chloro-3-aminobenzoic acid derivative, where the amino group could be converted to a diazonium salt and subsequently to the iodide via a Sandmeyer-type reaction, followed by esterification.

Copper-mediated reactions provide a valuable alternative to palladium-catalyzed transformations for the formation of aryl halides. Copper catalysts can facilitate both direct C-H halogenation and halogen exchange reactions.

Copper-mediated C-H sulfonylation of benzoic acid derivatives has been achieved with high regioselectivity by employing a directing group. researcher.lifersc.org This demonstrates the capability of copper to mediate functionalization at a specific position on the benzene ring. While direct copper-mediated C-H iodination at the 3-position of a 2-chlorobenzoate is not well-documented, the development of new ligands and reaction conditions could potentially enable such a transformation.

The utility of copper in mediating the formation of carbon-halogen bonds is a continually evolving field, with ongoing research focused on expanding the scope and applicability of these reactions to the synthesis of complex, polysubstituted aromatic compounds.

Directed Ortho-Metalation (DoM) Strategies for Positional Control

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings, enabling the synthesis of highly substituted compounds that are otherwise difficult to access. wikipedia.orgchem-station.com The methodology relies on the presence of a "directing metalation group" (DMG) on the aromatic substrate, which coordinates to an organolithium base (such as n-butyllithium or sec-butyllithium) and directs the deprotonation to a specific adjacent ortho position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate that can then react with a wide range of electrophiles to introduce a new substituent with high positional control. organic-chemistry.org

In the context of synthesizing this compound, a plausible DoM strategy would commence with Methyl 2-chlorobenzoate as the substrate. In this molecule, both the chloro group and the methyl ester group can function as DMGs. However, the directing power of these groups varies, and reaction conditions must be carefully optimized to achieve the desired regioselectivity. The chloro group is considered a moderate DMG, while the ester group's utility is often complicated by its susceptibility to nucleophilic attack by the organolithium reagent.

The general synthetic sequence would involve:

Directed Lithiation: Treatment of Methyl 2-chlorobenzoate with a strong lithium base. The base would preferentially abstract the proton at the C3 position, which is ortho to the chloro DMG. The coordination between the lithium base and the chlorine atom kinetically favors deprotonation at this site over the C6 position (ortho to the ester).

Electrophilic Quench: The resulting aryllithium intermediate is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C3 position, yielding the target molecule.

The choice of base, solvent, and temperature is critical for maximizing the yield of the desired 3-lithiated species and minimizing side reactions. For instance, using lithium diisopropylamide (LDA) or a hindered lithium amide base at low temperatures (e.g., -78 °C) in a solvent like tetrahydrofuran (B95107) (THF) could favor the desired deprotonation while reducing the risk of nucleophilic addition to the ester carbonyl.

| Parameter | Condition | Rationale for Positional Control |

|---|---|---|

| Starting Material | Methyl 2-chlorobenzoate | Contains both chloro and ester directing groups. |

| Base | Lithium Diisopropylamide (LDA) or s-BuLi/TMEDA | Strong, sterically hindered base to promote deprotonation over nucleophilic attack on the ester. |

| Temperature | -78 °C | Minimizes side reactions and enhances the stability of the aryllithium intermediate. |

| Electrophile | I₂ or C₂H₂I₂ | Efficient iodine source for quenching the aryllithium species. |

| Target Position | C3 | The chloro group directs metalation to the adjacent C3 position. |

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into synthetic methodologies is essential for developing environmentally benign and sustainable chemical processes. rsc.org These principles focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. scispace.com In the synthesis of halogenated aromatic compounds like this compound, applying these principles can lead to safer, more efficient, and economically viable production routes. rsc.org Key strategies include the use of alternative reaction media, energy-efficient techniques like microwave irradiation, and advanced process technologies such as continuous flow chemistry.

Performing chemical reactions under solvent-free, or neat, conditions is a cornerstone of green chemistry. scispace.com This approach eliminates the need for volatile and often toxic organic solvents, which are major contributors to chemical waste and environmental pollution. researchgate.net Solvent-free reactions can lead to higher reaction rates due to increased reactant concentration, simplified workup procedures, and reduced operational costs. oatext.com

For the synthesis of halogenated benzoates, a solvent-free approach could be implemented by reacting the neat starting materials, often in the presence of a solid-supported catalyst or reagent. researchgate.net For example, a solid-state halogenation reaction could be envisioned where a suitable aromatic precursor is mixed with an iodinating agent and a catalyst on a mineral support like alumina (B75360) or silica. The mixture is then heated or irradiated to promote the reaction, and the product can be isolated through simple extraction or distillation, minimizing solvent use. researchgate.net This methodology avoids the large volumes of solvent typically required for dissolution and purification in conventional batch synthesis. oatext.com

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.net Microwave irradiation promotes rapid and uniform heating of the reaction mixture by directly coupling with polar molecules. oatext.com This leads to dramatically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reactions with fewer side products. researchgate.net

In the context of synthesizing this compound, a microwave-assisted protocol could be applied to various steps, such as the iodination of a precursor molecule. The high efficiency of microwave heating can enhance the rate of electrophilic aromatic substitution, allowing the reaction to be completed quickly and under milder conditions than conventional refluxing. nih.gov This not only saves energy but also minimizes the potential for thermal decomposition of reactants or products. utep.edu

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (e.g., 5-6 h) researchgate.net | Minutes (e.g., 5-10 min) researchgate.net |

| Energy Input | Indirect, slow heating of vessel | Direct, rapid heating of reactants oatext.com |

| Temperature Control | Potential for thermal gradients and overheating | Precise and uniform temperature control |

| Product Yield | Moderate | Often higher due to reduced side reactions and decomposition |

| Environmental Impact | Higher energy consumption, prolonged solvent use | Lower energy consumption, potential for solvent-free conditions researchgate.net |

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant improvements in safety, efficiency, and scalability. umontreal.canih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors where they mix and react. umontreal.ca This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to highly reproducible results and improved product quality. beilstein-journals.org The small reactor volumes enhance heat and mass transfer, enabling the safe use of highly reactive intermediates and exothermic reactions that are difficult to control in large-scale batch reactors. nih.gov

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental to optimizing reaction conditions and controlling product selectivity. The mechanism of the Directed ortho-Metalation (DoM) pathway provides a clear example of rational design in organic synthesis.

The DoM process begins with the interaction between the Lewis acidic lithium atom of the organolithium reagent and a Lewis basic heteroatom on the directing group (e.g., the chlorine atom in Methyl 2-chlorobenzoate). wikipedia.org This initial coordination step forms a pre-lithiation complex, which brings the aggressive base into close proximity with the ortho-proton. chem-station.com This proximity effect significantly increases the kinetic acidity of the ortho-proton, facilitating its abstraction by the alkyl anion of the organolithium reagent. organic-chemistry.org The result is the formation of a thermodynamically stable aryllithium species at the position ortho to the DMG. wikipedia.org

Following deprotonation, the reaction proceeds to the electrophilic substitution step. The introduction of an iodinating agent, such as molecular iodine (I₂), leads to the reaction with the nucleophilic carbon of the aryllithium intermediate. The C-Li bond is replaced by a C-I bond, and the lithium salt is eliminated, yielding the final iodinated product and regenerating the aromatic system. The entire process is highly regioselective because the initial deprotonation is dictated by the position of the directing group. chem-station.com

Reactivity and Derivatization of Methyl 2 Chloro 3 Iodobenzoate

Selective Functionalization at Halogen Centers

Methyl 2-chloro-3-iodobenzoate possesses two distinct halogen atoms, chlorine and iodine, attached to the benzene (B151609) ring. The difference in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) allows for selective functionalization at these positions. The carbon-iodine bond is weaker and more susceptible to oxidative addition to a low-valent transition metal catalyst, such as palladium(0), making it the preferred site for many cross-coupling reactions under carefully controlled conditions. This chemoselectivity is a key feature in the synthetic utility of this compound, enabling the stepwise introduction of different functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, these reactions can be directed to occur selectively at the more reactive C-I bond.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.orgyonedalabs.com This reaction is widely used in the synthesis of biaryls and other conjugated systems. nih.gov In the case of this compound, the reaction with a boronic acid or ester proceeds selectively at the iodine-bearing carbon.

A typical Suzuki-Miyaura coupling reaction involves a palladium catalyst, a base, and a suitable solvent. yonedalabs.com The catalytic cycle begins with the oxidative addition of the aryl iodide to the Pd(0) complex. libretexts.org This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

| Reactant | Coupling Partner | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Methyl 2-chloro-3-phenylbenzoate | High |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | Methyl 2-chloro-3-(4-methoxyphenyl)benzoate | Excellent |

The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org It is a highly reliable and versatile method for the synthesis of substituted alkynes. nih.gov

For this compound, the Sonogashira coupling provides a means to introduce an alkyne substituent selectively at the C-3 position. The greater reactivity of the C-I bond compared to the C-Cl bond ensures that the coupling occurs exclusively at the desired position.

| Reactant | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|---|

| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Methyl 2-chloro-3-(phenylethynyl)benzoate | Good |

| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | Methyl 2-chloro-3-((trimethylsilyl)ethynyl)benzoate | High |

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. nih.govorganic-chemistry.org The reaction mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org

In the context of this compound, the Heck reaction allows for the selective introduction of a vinyl group at the C-3 position. The C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition to the palladium catalyst, thus ensuring high selectivity.

| Reactant | Alkene | Catalyst | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | Styrene | Pd(OAc)₂ | Et₃N | DMF | Methyl (E)-2-chloro-3-(2-phenylvinyl)benzoate | Good |

| This compound | Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(2-(methoxycarbonyl)vinyl)-2-chlorobenzoate | High |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orglibretexts.org This reaction has become a widely used method for the synthesis of aryl amines. organic-chemistry.org

With this compound, the Buchwald-Hartwig amination can be employed to selectively introduce an amino group at the C-3 position. The preferential reactivity of the C-I bond over the C-Cl bond allows for this selective transformation.

| Reactant | Amine | Catalyst | Ligand | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|---|

| This compound | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Methyl 2-chloro-3-(morpholino)benzoate | High |

| This compound | Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | Methyl 2-chloro-3-(phenylamino)benzoate | Good |

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc compound and an organic halide. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds and is known for its high functional group tolerance. wikipedia.org

For this compound, the Negishi coupling offers another efficient method for selective C-C bond formation at the C-3 position. The organozinc reagent will preferentially react at the site of the more labile C-I bond. researchgate.net

| Reactant | Organozinc Reagent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | Methyl 2-chloro-3-phenylbenzoate | High |

| This compound | Ethylzinc bromide | Pd₂(dba)₃/XPhos | Dioxane | Methyl 2-chloro-3-ethylbenzoate | Good |

Differentiation in Reactivity Between Chloro and Iodo Substituents

In the realm of transition-metal-catalyzed cross-coupling reactions, the carbon-halogen bond strength plays a pivotal role in determining the reactivity of aryl halides. The general trend for reactivity follows the order C–I > C–Br > C–Cl > C–F, which is inversely related to the bond dissociation energies. nih.gov This inherent difference in reactivity allows for the selective functionalization of polyhalogenated aromatic compounds.

For this compound, the carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. Consequently, the iodo substituent is substantially more reactive towards oxidative addition to a low-valent transition metal catalyst, such as palladium or nickel complexes. This chemoselectivity is the cornerstone of sequential cross-coupling strategies, where the iodo position can be selectively coupled with a variety of nucleophiles, leaving the chloro substituent intact for subsequent transformations.

Common cross-coupling reactions that exploit this reactivity difference include the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions. rsc.orgresearchgate.net For instance, in a palladium-catalyzed Suzuki-Miyaura coupling, an arylboronic acid will preferentially react at the iodo position of this compound. Similarly, in a Sonogashira coupling, a terminal alkyne will couple selectively at the C-I bond. rsc.org

The table below summarizes the typical reactivity patterns observed for the chloro and iodo substituents in this compound in common cross-coupling reactions.

| Cross-Coupling Reaction | Reactive Substituent | Conditions |

| Suzuki-Miyaura | Iodo | Pd catalyst, base |

| Stille | Iodo | Pd catalyst |

| Heck | Iodo | Pd catalyst, base |

| Sonogashira | Iodo | Pd/Cu catalyst, base |

It is important to note that while the iodo group is significantly more reactive, forcing conditions such as higher temperatures, prolonged reaction times, or the use of more active catalyst systems can sometimes lead to competing or subsequent reaction at the chloro position. acs.org

Transformations of the Ester Moiety

The methyl ester group in this compound offers a handle for a variety of chemical transformations, providing another avenue for derivatization.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. The kinetics of this process are influenced by the steric hindrance and electronic effects of the adjacent chloro and iodo substituents. The ortho-chloro group, in particular, can exert a significant steric effect, potentially slowing down the rate of hydrolysis compared to less substituted benzoates. researchgate.net

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important transformation. This reaction is typically catalyzed by an acid or a base. The kinetics of transesterification are also subject to the steric and electronic influences of the ortho- and meta-substituents. Sterically hindered esters often require more forcing conditions or specialized catalysts to achieve efficient conversion. acs.orgresearchgate.net

The methyl ester can be reduced to the corresponding primary alcohol, (2-chloro-3-iodophenyl)methanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H).

A key consideration in the reduction of this compound is the chemoselectivity of the reducing agent. The halogen substituents, particularly the iodo group, can be susceptible to reduction under certain conditions. However, hydride reagents like LiAlH4 are generally effective at reducing the ester group without affecting the aryl halides. The choice of reducing agent and reaction conditions is crucial to ensure the desired outcome. For instance, milder reducing agents might not be effective in reducing the ester, while overly harsh conditions could lead to dehalogenation. researchgate.net

Ring Functionalization and Post-Coupling Modifications

Beyond the transformations of the existing substituents, the aromatic ring itself can be further functionalized.

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing new substituents onto an aromatic ring. wikipedia.org The regiochemical outcome of EAS on this compound is governed by the directing effects of the existing substituents. The chloro and iodo groups are deactivating but ortho-, para-directing, while the methyl ester group is a deactivating meta-director. pressbooks.publibretexts.org

The directing effects of the substituents are summarized in the table below:

| Substituent | Electronic Effect | Directing Effect |

| -Cl | Deactivating (Inductive) | Ortho, Para |

| -I | Deactivating (Inductive) | Ortho, Para |

| -COOCH3 | Deactivating (Resonance) | Meta |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In its native state, this compound is not highly activated towards SNAr.

However, if a strong electron-withdrawing group, such as a nitro group, is introduced onto the ring (for example, through a prior electrophilic nitration), the reactivity of the aryl halides towards nucleophilic attack can be significantly enhanced. libretexts.org In such an activated derivative, a nucleophile can displace either the chloro or iodo group. The relative reactivity of the two halogens in an SNAr reaction is not as straightforward as in cross-coupling and can depend on the nature of the nucleophile and the specific positions of the activating groups. nih.govmasterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

Applications of Methyl 2 Chloro 3 Iodobenzoate in Advanced Organic Synthesis

Precursor to Complex Heterocyclic Scaffolds

The distinct electronic and steric properties imparted by the chloro and iodo substituents on the benzene (B151609) ring make Methyl 2-chloro-3-iodobenzoate a strategic starting material for synthesizing a variety of heterocyclic compounds. The presence of multiple reactive sites allows for the construction of fused ring systems through carefully designed reaction sequences.

While direct synthesis of quinolines from this compound is not extensively documented, the utility of its structural analogue, Methyl 2-iodobenzoate (B1229623), demonstrates the potential of this class of compounds. For instance, Methyl 2-iodobenzoate is used as a precursor in the preparation of (E)-2-[3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-oxopropyl]benzoic acid methyl ester, showcasing its role in building complex molecules that incorporate the quinoline (B57606) core. sigmaaldrich.com Furthermore, Methyl 2-iodobenzoate serves as a starting material for N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones, highlighting its applicability in the synthesis of isoquinoline (B145761) frameworks. sigmaaldrich.com The synthetic strategies employed for these transformations often involve metal-catalyzed coupling and cyclization reactions, where the iodo-substituent is the primary reactive site.

The application of this compound in specific annulation strategies to form indole (B1671886) and benzofuran (B130515) rings is not prominently detailed in reviewed literature. However, general methodologies for indole synthesis, such as the transition-metal-free [3+3] annulation of indol-2-ylmethyl carbanions to nitroarenes to form indolo[3,2-b]quinolines, illustrate the types of complex cyclizations prevalent in modern organic synthesis. beilstein-journals.org Similarly, methods exist for preparing 3-(1H-indol-3-yl)benzofuran-2(3H)-ones from 3-(2-nitrovinyl)indoles and phenols, indicating established routes to furan-containing heterocyclic systems. nih.gov

The synthesis of naphthyridine and quinazolinone frameworks often relies on building blocks that can undergo annulation reactions. For example, various quinazolinone derivatives have been synthesized from substituted anthranilic acids. nih.gov While not a direct application, this compound could potentially be converted into a corresponding anthranilic acid derivative, which would then serve as a precursor in quinazolinone synthesis. The literature describes numerous synthetic routes to quinazolinones, underscoring the importance of this heterocyclic core in medicinal chemistry. nih.govmdpi.com

Building Block for Polyaromatic and Biaryl Systems

The presence of two different halogen atoms on this compound makes it an excellent substrate for sequential, site-selective cross-coupling reactions to build polyaromatic and biaryl systems. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed reactions, such as the Suzuki, Stille, or Hiyama couplings. organic-chemistry.orggoogle.com This reactivity difference allows for a stepwise approach where the iodo position is coupled first with an organometallic reagent, leaving the chloro position intact for a subsequent, different coupling reaction under more forcing conditions. organic-chemistry.orgnih.govnih.gov This strategy provides a powerful tool for the controlled synthesis of unsymmetrical biaryl compounds and more complex polyaromatic structures. google.comorganic-chemistry.org

The table below illustrates a potential sequential cross-coupling strategy using this compound.

| Step | Reaction Type | Reactive Site | Coupling Partner (Example) | Catalyst System (Typical) | Product Type |

| 1 | Suzuki Coupling | C-I | Arylboronic Acid (R¹-B(OH)₂) | Pd(PPh₃)₄ / Base | 2-Chloro-3-aryl-benzoate |

| 2 | Suzuki Coupling | C-Cl | Arylboronic Acid (R²-B(OH)₂) | Pd catalyst with specialized ligand / Harsher conditions | 2,3-Diaryl-benzoate |

This table is illustrative of a common synthetic strategy and does not represent specific experimental results.

Intermediate in the Total Synthesis of Natural Product Analogues (Focus on synthetic strategy)

The strategic design and synthesis of analogues of natural products is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, or pharmacokinetic properties. researchgate.netnih.gov While specific examples detailing the use of this compound as an intermediate in the total synthesis of a natural product analogue were not identified in the reviewed literature, its potential is evident. Its capacity for selective functionalization makes it a candidate for the synthesis of highly substituted aromatic portions of complex molecules. The principles of "diverted total synthesis," where a common intermediate is used to create a library of related compounds, align well with the utility of multifunctional building blocks like this compound. nih.gov

Role in the Synthesis of Precursors for Functional Materials (Chemical synthesis aspect only)

The development of novel functional materials often relies on the design of specific molecular precursors that can be polymerized or assembled into larger architectures with desired electronic, optical, or physical properties. polytechnique.edu Conjugated molecules are fundamental building blocks for materials used in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to construct complex polyaromatic and biaryl systems from this compound through sequential cross-coupling reactions makes it a relevant precursor for such conjugated materials. By carefully choosing the coupling partners in a stepwise synthesis, researchers can tune the electronic properties of the resulting molecule, making this compound a potentially valuable, albeit not widely documented, starting material in materials science. polytechnique.edu

Advanced Characterization and Computational Studies in Research

Spectroscopic Techniques for Mechanistic Elucidation and Structural Dynamics

Spectroscopic methods are indispensable for determining the precise structure of Methyl 2-chloro-3-iodobenzoate and monitoring its behavior during chemical reactions.

Advanced NMR Spectroscopy for Reaction Monitoring and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. iitmandi.ac.in Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals in the this compound molecule.

During a chemical reaction, NMR can be used to monitor the disappearance of starting material and the appearance of products in real-time. Changes in the chemical shifts of the aromatic protons and carbons can provide detailed information about the electronic environment and the progression of the reaction. For stereochemical analysis, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are critical. iitmandi.ac.in These experiments detect through-space interactions between nuclei, allowing for the determination of the molecule's preferred conformation and the spatial relationships between the substituents on the benzene (B151609) ring.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are hypothetical values based on typical ranges for similar structures.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOCH₃ | ~3.9 | ~52.5 |

| C=O | - | ~165.0 |

| C1 (-COOCH₃) | - | ~132.0 |

| C2 (-Cl) | - | ~135.0 |

| C3 (-I) | - | ~94.0 |

| C4 | ~7.8 (d) | ~138.0 |

| C5 | ~7.2 (t) | ~128.0 |

| C6 | ~7.5 (d) | ~131.0 |

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. nih.govmdpi.com For this compound, IR spectroscopy is particularly sensitive to polar bonds and would show strong absorption bands for the carbonyl (C=O) stretch of the ester group and the C-Cl stretch. Raman spectroscopy, being more sensitive to non-polar, symmetric bonds, would be effective for analyzing the vibrations of the aromatic ring and the C-I bond. ksu.edu.sa

By analyzing the frequencies, intensities, and shapes of these vibrational bands, researchers can deduce information about the molecule's conformation. mdpi.com For instance, rotational isomers (conformers) arising from the rotation around the C-C bond connecting the ester group to the ring would exhibit distinct vibrational spectra. These techniques are also used to study intermolecular interactions, such as hydrogen bonding or crystal packing forces, which can influence bond strengths and vibrational frequencies. mdpi.com

Table 2: Key Vibrational Frequencies for this compound Note: Data is illustrative and based on characteristic frequency ranges for functional groups.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 | 3100-3000 |

| Ester C=O | Stretching | 1730-1715 | 1730-1715 |

| Aromatic C=C | Stretching | 1600-1450 | 1600-1450 |

| Ester C-O | Stretching | 1300-1150 | 1300-1150 |

| C-Cl | Stretching | 800-600 | 800-600 |

| C-I | Stretching | 600-500 | 600-500 |

X-ray Crystallography for Detailed Solid-State Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. libretexts.org Analysis of a single crystal can reveal the exact solid-state conformation, showing the planarity of the benzene ring and the orientation of the chloro, iodo, and methyl ester substituents.

Furthermore, crystallographic data elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as halogen bonding (involving the chlorine or iodine atoms) or π-π stacking between aromatic rings. This information is vital for understanding the physical properties of the solid material and for crystal engineering. nih.gov

Table 3: Hypothetical X-ray Crystallographic Data for this compound Note: This table presents plausible data for a substituted benzoate (B1203000).

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 4.3 Å, b = 21.3 Å, c = 9.3 Å, β = 93.7° |

| Bond Length (C-Cl) | ~1.74 Å |

| Bond Length (C-I) | ~2.10 Å |

| Bond Length (C=O) | ~1.21 Å |

| Dihedral Angle (Ring-Ester) | ~15° |

Computational Chemistry and Theoretical Investigations

Theoretical calculations complement experimental data by providing a deeper understanding of the molecule's electronic structure, reactivity, and potential reaction pathways.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com Calculations, often using functionals like B3LYP, can determine the optimized molecular geometry and predict vibrational frequencies that can be compared with experimental IR and Raman spectra. nih.govnih.gov

DFT is also used to analyze the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. ajpchem.org Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the carbonyl oxygen and positive potential on the aromatic protons, guiding predictions of its reactivity.

Table 4: Illustrative DFT-Calculated Properties for this compound Note: Values are representative for theoretical calculations on similar molecules.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Ab Initio Calculations for Reaction Pathway Mapping

Ab initio (from first principles) calculations are highly accurate quantum chemistry methods used to map the potential energy surface of a chemical reaction without reliance on experimental parameters. nist.gov These methods can be employed to model reaction mechanisms involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. uni-frankfurt.de By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles in the system vary with time. This methodology is particularly useful for exploring the conformational landscape of a molecule, which is the complete representation of all possible three-dimensional arrangements (conformations) that a molecule can adopt and their corresponding potential energies.

For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the ester group to the benzene ring. The orientation of the methyl ester group relative to the plane of the substituted benzene ring can significantly influence the molecule's steric and electronic properties, and consequently its interactions with other molecules or biological targets.

An MD simulation of this compound would be set up by defining a force field—a set of parameters that describe the potential energy of the system. The simulation would then be run for a sufficient duration (typically nanoseconds to microseconds) to allow the molecule to explore a wide range of its possible conformations. calcus.cloud By analyzing the simulation trajectory, researchers can identify the most stable (lowest energy) conformations, the energy barriers between them, and the relative populations of different conformational states at a given temperature.

The primary dihedral angle of interest in this compound is the C(aromatic)-C(carbonyl)-O-CH₃ linkage. However, the rotation around the C(aromatic)-C(carbonyl) bond is of particular importance for defining the orientation of the entire ester group. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step, providing a clear picture of the rotational barrier.

Hypothetical Conformational Analysis Data for this compound

| Dihedral Angle (C2-C1-C=O) | Relative Potential Energy (kJ/mol) | Population (%) at 298 K |

| 0° (Planar, O eclipsing Cl) | 15.2 | 0.1 |

| 30° | 8.5 | 2.5 |

| 60° | 2.1 | 25.0 |

| 90° | 0.0 (Global Minimum) | 44.8 |

| 120° | 2.5 | 22.0 |

| 150° | 9.0 | 2.0 |

| 180° (Planar, O anti to Cl) | 12.8 | 0.6 |

This table is for illustrative purposes and represents plausible data that could be generated from a computational study.

The data illustrates that the lowest energy conformation is predicted to be one where the ester group is significantly out of the plane of the benzene ring (around 90°). This is likely due to steric hindrance between the carbonyl oxygen and the bulky chlorine and iodine substituents on the ring. The planar conformations, in contrast, are energetically unfavorable. This kind of detailed conformational information is critical for understanding how the molecule might fit into a binding site or interact with a surface.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. wikipedia.org The fundamental principle of QSPR is that the properties of a chemical are determined by its molecular structure. By quantifying structural features as numerical values, known as molecular descriptors, statistical models can be developed to predict the properties of new or untested compounds. semanticscholar.org

For this compound, a QSPR model could be developed to predict a variety of properties, such as its boiling point, solubility, or chromatographic retention time. The process involves several key steps:

Data Set Collection: A dataset of diverse compounds with experimentally measured values for the property of interest is compiled.

Descriptor Calculation: For each molecule in the dataset, including this compound, a large number of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that finds the best correlation between a subset of the calculated descriptors and the experimental property.

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques to ensure its reliability. nih.gov

Once a validated QSPR model is established, it can be used to predict the property for this compound simply by calculating its molecular descriptors and inputting them into the model equation. This predictive capability is highly valuable for prioritizing compounds for synthesis and testing, saving significant time and resources.

Hypothetical QSPR Model Data for Predicting Aqueous Solubility (LogS)

| Compound | Molecular Weight (MW) | LogP (Octanol-Water Partition Coefficient) | Polar Surface Area (PSA) | Predicted LogS |

| Methyl benzoate | 136.15 | 2.12 | 26.3 | -2.15 |

| Methyl 2-chlorobenzoate (B514982) | 170.59 | 2.65 | 26.3 | -2.80 |

| Methyl 2-iodobenzoate (B1229623) | 262.04 | 3.10 | 26.3 | -3.55 |

| This compound | 296.49 | 3.63 | 26.3 | -4.10 |

This table presents a simplified, hypothetical QSPR model for illustrative purposes. Real QSPR models often involve more complex descriptors and statistical methods.

In this hypothetical example, the model might reveal that increasing molecular weight and lipophilicity (LogP) leads to a decrease in aqueous solubility (LogS). By calculating these descriptors for this compound, its solubility can be estimated without the need for experimental measurement. Such predictive models are instrumental in the early stages of chemical assessment and development.

Future Research Directions and Emerging Opportunities

Development of Chemo- and Regioselective Late-Stage Functionalization Methods

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that allows for the modification of complex molecules at a late point in the synthetic sequence. mpg.dewikipedia.org This approach is highly valuable in fields like drug discovery, as it can rapidly generate analogues of a lead compound without the need for lengthy de novo synthesis. mpg.de Methyl 2-chloro-3-iodobenzoate, with its distinct electronic and steric properties, presents a unique scaffold for developing and testing new LSF methods.

Future research will likely focus on exploiting the differential reactivity of the C-I and C-Cl bonds, as well as the various C-H bonds on the aromatic ring. The carbon-iodine bond is typically more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions, allowing for selective functionalization at the C3 position. Research into highly selective catalysts will aim to fine-tune this reactivity, enabling the introduction of a wide array of functional groups at this position while leaving the chloro-substituent intact for subsequent transformations.

Furthermore, the development of C-H functionalization reactions that can regioselectively target the available positions on the benzene (B151609) ring is a major frontier. acs.orgnih.gov By using directing groups or exploiting the inherent electronic biases of the substituted ring, researchers aim to develop methods that can introduce new substituents with high precision. oup.com The ability to selectively functionalize any position of the this compound core would transform it into an even more powerful building block for constructing complex molecular architectures. mpg.denih.gov

Key goals in this area include:

Orthogonal Functionalization: Developing methods where the iodo, chloro, and C-H positions can be addressed independently in one-pot or sequential reactions.

Broad Substrate Scope: Ensuring that new LSF methods are tolerant of a wide variety of functional groups, which is crucial for their application in complex molecule synthesis. wikipedia.org

Predictable Selectivity: Using computational tools and mechanistic studies to predict and control the regioselectivity of C-H activation and other functionalization reactions. wuxiapptec.com

Expanding the Scope of Green and Sustainable Synthesis Pathways

Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ucl.ac.uk The synthesis and subsequent transformations of this compound are prime candidates for the application of green chemistry principles.

Future research will focus on replacing traditional synthetic methods, which may rely on toxic reagents and volatile organic solvents, with more environmentally benign alternatives. worldwidejournals.commdpi.com This includes:

Use of Greener Solvents: Exploring reactions in water, supercritical fluids, or bio-based solvents to replace conventional halogenated or hydrocarbon solvents. rsc.orgrsc.org

Catalytic Methods: Shifting from stoichiometric reagents to catalytic amounts of more sustainable metals or even metal-free catalyst systems, such as biocatalysts or organocatalysts. mdpi.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

One promising avenue is the use of enzymatic catalysis, which operates under mild conditions (ambient temperature and pressure, neutral pH) and often displays exceptional chemo-, regio-, and stereoselectivity. ucl.ac.uk Another area of focus is the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, reducing the need for intermediate purification steps and minimizing solvent use and waste generation. ucl.ac.uk

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aryl Halide Functionalization

| Feature | Traditional Approach | Green/Sustainable Approach |

|---|---|---|

| Solvent | Often chlorinated solvents (e.g., Dichloromethane) or aromatic hydrocarbons (e.g., Toluene). | Water, Ethanol, or solvent-free conditions. worldwidejournals.comrsc.org |

| Catalyst | Stoichiometric amounts of reagents, potentially toxic heavy metals. | Catalytic amounts of recyclable, low-toxicity metals (e.g., iron) or biocatalysts. semanticscholar.org |

| Energy Input | Often requires high temperatures and prolonged heating. | Lower temperatures, microwave-assisted synthesis, or reactions at ambient temperature. rsc.org |

| Waste | Generation of significant hazardous waste and byproducts. | Minimized waste through high atom economy and catalyst recycling. rsc.org |

| Feedstocks | Typically derived from petrochemical sources. | Potential for use of biomass-derived starting materials. ucl.ac.ukbohrium.com |

Investigation of Novel Catalytic Systems for this compound Transformations

The transformation of aryl halides like this compound is heavily reliant on transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. rsc.orgorganic-chemistry.org While highly effective, there is ongoing research to develop novel catalytic systems that offer improved performance, lower cost, and greater sustainability.

A key trend is the development of ligand-free catalytic systems . Traditional cross-coupling reactions often require complex and expensive phosphine (B1218219) ligands to stabilize the metal catalyst and facilitate the reaction. rsc.org Ligand-free systems, which can involve "homeopathic" levels of a palladium precursor or palladium nanoparticles, offer advantages in terms of cost, ease of use, and catalyst recyclability. rsc.orgrsc.org

Researchers are also exploring catalysts based on more abundant and less toxic metals, such as nickel, copper, and iron, as alternatives to palladium. semanticscholar.orgwiley-vch.de These earth-abundant metals could provide more cost-effective and sustainable solutions for large-scale industrial synthesis.

Further research into novel catalytic systems includes:

Photoredox Catalysis: Using visible light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods and often proceeding under very mild conditions. pharmafeatures.com

Dual Catalysis: Combining two different types of catalysts (e.g., a transition metal and an organocatalyst) to achieve novel reactivity and selectivity.

Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily separated from the reaction mixture and reused multiple times, which is a key principle of green chemistry. rsc.orgresearchgate.net

Table 2: Examples of Catalytic Systems for Aryl Halide Transformations

| Catalyst Type | Description | Potential Application for this compound |

|---|---|---|

| Palladium/Phosphine Ligand | The "gold standard" for cross-coupling, offering high efficiency and broad functional group tolerance. wiley-vch.de | Selective Suzuki or Sonogashira coupling at the C-I position. |

| Ligand-Free Palladium | Uses a simple palladium salt (e.g., Pd(OAc)₂) without added ligands, offering cost and simplicity benefits. rsc.orgrsc.org | Cost-effective coupling reactions, particularly for large-scale synthesis. |

| N-Heterocyclic Carbene (NHC) Complexes | Air- and moisture-stable ligands that can form highly active catalysts with metals like palladium. organic-chemistry.org | Robust and efficient cross-coupling under a variety of conditions. |

| Nickel-Based Catalysts | A less expensive alternative to palladium, particularly effective for coupling with aryl chlorides. wiley-vch.de | Stepwise functionalization, first at the C-I bond with palladium, then at the C-Cl bond with nickel. |

| Photoredox Catalysts | Uses light-absorbing catalysts (e.g., iridium or ruthenium complexes) to initiate radical-based transformations. pharmafeatures.com | Novel C-H functionalization or coupling reactions under mild conditions. |

Integration into Automated and High-Throughput Synthesis Platforms

The fields of drug discovery and materials science are increasingly relying on automation and high-throughput experimentation (HTE) to accelerate the pace of research. acs.orgspirochem.com These platforms use robotics to perform many reactions in parallel, allowing for the rapid synthesis and screening of large libraries of compounds. spirochem.com this compound is an ideal building block for such platforms due to its well-defined points of chemical diversity.

By utilizing the two distinct halogen atoms, researchers can program automated systems to perform sequential cross-coupling reactions, introducing one building block at the iodine position and a different one at the chlorine position. This combinatorial approach can quickly generate a large matrix of related compounds from a set of starting materials.

Continuous flow chemistry is another key technology that is transforming chemical synthesis. thieme-connect.de In a flow reactor, reagents are pumped through a network of tubes where they mix and react, rather than being combined in a traditional batch flask. polimi.it This technology offers several advantages for reactions involving halogenated compounds like this compound:

Enhanced Safety: Potentially hazardous or exothermic reactions can be performed more safely on a small scale within the reactor, minimizing risk. rsc.orgscispace.com

Precise Control: Reaction parameters such as temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and purities.

Scalability: Scaling up production is a matter of running the flow reactor for a longer period, which is often more straightforward than scaling up a batch reaction. thieme-connect.de

The integration of artificial intelligence with these automated platforms promises to further accelerate discovery. drugtargetreview.com AI algorithms can propose synthetic routes, predict the outcomes of reactions, and optimize reaction conditions in real-time, creating a fully autonomous workflow for molecular discovery and synthesis. nih.gov

Q & A

Q. What are the key considerations for safely handling Methyl 2-chloro-3-iodobenzoate in laboratory settings?

Answer: Safe handling requires adherence to strict protocols:

- Storage: Keep in a cool, ventilated area away from heat sources (≥50°C) to prevent decomposition or combustion .

- PPE: Use gloves, goggles, and lab coats. Avoid inhalation (use fume hoods) and skin contact; rinse immediately with water if exposed .

- Disposal: Follow institutional guidelines for halogenated aromatic compounds. Consult manufacturers for recycling options .

- Emergency Protocols: For inhalation, move to fresh air; for eye contact, rinse with water for several minutes .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: Analyze - and -NMR to verify substitution patterns (e.g., aromatic protons, ester groups).

- X-ray Crystallography: Resolve bond angles and distances (e.g., C–I bond length ≈ 2.09 Å, C–Cl ≈ 1.74 Å) to confirm regiochemistry .

- Mass Spectrometry: Validate molecular weight (296.49 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How does the electronic environment of the iodo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric and Electronic Effects: The iodine atom at position 3 acts as a strong electron-withdrawing group, activating the ring for electrophilic substitution. The chloro group at position 2 introduces steric hindrance, directing reactions to position 4 or 6 .

- Catalytic Selectivity: In Suzuki-Miyaura couplings, Pd catalysts preferentially react with the iodo substituent due to its lower bond dissociation energy compared to chloro. Use DFT calculations to predict regioselectivity .

Q. What strategies can resolve contradictions in reported reaction yields involving this compound?

Answer:

- Controlled Variable Testing: Systematically vary catalysts (e.g., Pd(PPh) vs. Pd(OAc)), solvents (polar aprotic vs. non-polar), and temperatures to isolate optimal conditions .

- Data Reprodubility Checks: Compare reaction scales (e.g., micro vs. bulk) and purity levels (≥97% by HPLC; reference standards from NIST) to identify batch inconsistencies .

Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?

Answer:

- DFT Calculations: Use Gaussian or ORCA software to compute Gibbs free energy () of intermediates in substitution reactions. Compare with experimental DSC data for exothermicity validation .

- Crystal Packing Analysis: Leverage X-ray data (e.g., C8–C3–C2 angle = 120.44°) to model lattice energies and predict polymorph stability .

Q. What methodologies are effective in analyzing trace impurities in this compound batches?

Answer:

- HPLC-PDA: Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify residual starting materials (e.g., 2-chloro-3-iodobenzoic acid) .

- GC-MS Headspace Analysis: Detect volatile byproducts (e.g., methyl chloride) formed during esterification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.